molecular formula C11H20O4 B13081831 4-(Dimethoxymethyl)-2,2,5,5-tetramethyloxolan-3-one

4-(Dimethoxymethyl)-2,2,5,5-tetramethyloxolan-3-one

Cat. No.: B13081831
M. Wt: 216.27 g/mol
InChI Key: OJRBVVJGIVLYRA-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-2,2,5,5-tetramethyloxolan-3-one is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a dimethoxymethyl group attached to a tetramethyloxolanone ring, which imparts specific chemical reactivity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-2,2,5,5-tetramethyloxolan-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a tetramethyloxolanone derivative with a dimethoxymethylating agent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-2,2,5,5-tetramethyloxolan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-(Dimethoxymethyl)-2,2,5,5-tetramethyloxolan-3-one has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-2,2,5,5-tetramethyloxolan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethoxymethane: A related compound with similar structural features but different chemical properties.

    Tetramethyloxolanone Derivatives: Compounds with variations in the substituents on the oxolanone ring.

Uniqueness

4-(Dimethoxymethyl)-2,2,5,5-tetramethyloxolan-3-one is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and stability. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

4-(dimethoxymethyl)-2,2,5,5-tetramethyloxolan-3-one

InChI

InChI=1S/C11H20O4/c1-10(2)7(9(13-5)14-6)8(12)11(3,4)15-10/h7,9H,1-6H3

InChI Key

OJRBVVJGIVLYRA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)C(O1)(C)C)C(OC)OC)C

Origin of Product

United States

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